3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one
Description
The compound 3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one is a benzimidazole-piperazine hybrid featuring a propan-1-one linker substituted with a 4-methoxyphenyl group. Its structure integrates three key components:
Piperazine moiety: Improves solubility and bioavailability, commonly used in drug design for its conformational flexibility.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzimidazole and piperazine motifs are prevalent.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-25-21-6-4-3-5-20(21)24-22(25)17-26-13-15-27(16-14-26)23(28)12-9-18-7-10-19(29-2)11-8-18/h3-8,10-11H,9,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHZTDFULFPEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the context of neuropsychiatric disorders and microbial infections. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups that may contribute to its biological activity:
- 4-Methoxyphenyl Group : This group is known for its role in modulating receptor interactions and enhancing lipophilicity.
- Benzo[d]imidazole Moiety : Often associated with various biological activities, including antimicrobial and anticancer properties.
- Piperazine Linker : Commonly found in many pharmaceutical agents, it enhances bioavailability and receptor binding.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 341.43 g/mol.
Pharmacological Effects
- Dopamine Receptor Modulation :
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests that the compound may also possess antibacterial activity, which warrants further investigation .
- Antiproliferative Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Agonism : Activation of dopamine receptors may lead to downstream signaling that affects neuronal health and function.
- Inhibition of Pathogen Growth : The presence of hydrophobic groups in similar compounds has been linked to enhanced membrane permeability, facilitating antibacterial action.
- Cell Cycle Interference : Antiproliferative effects may result from interference with cell cycle progression or induction of apoptosis in cancer cells.
Study 1: D3 Receptor Agonism
A study investigated the structure-activity relationship (SAR) of compounds related to the target compound. It was found that modifications to the 4-methoxyphenyl group significantly influenced D3 receptor activity. The most potent analogs had an EC50 value in the low nanomolar range, indicating strong agonistic properties .
Study 2: Antimicrobial Testing
In a separate investigation, several derivatives were tested against common bacterial strains using the agar disc-diffusion method. Results showed that certain modifications enhanced efficacy against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like chloramphenicol .
Study 3: Antiproliferative Activity
Research focused on similar benzo[d]imidazole derivatives revealed significant antiproliferative effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, suggesting that the target compound could have similar effects .
Table 1: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole moieties exhibit significant anticancer properties. The incorporation of the piperazine and methoxyphenyl groups in this compound enhances its bioactivity. Research has shown that derivatives of benzimidazole can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzimidazole derivatives have been documented to possess antibacterial and antifungal properties. Studies have demonstrated that modifications in the benzimidazole ring can lead to increased efficacy against a range of microbial strains, making this compound a candidate for further investigation in antimicrobial drug development .
Neuropharmacological Effects
The piperazine component of the compound is known for its neuroactive properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those involved in anxiety and depression. Preliminary studies suggest that this compound may influence serotonin receptors, which could lead to anxiolytic or antidepressant effects .
Photophysical Properties
Research into the photophysical properties of similar compounds indicates that they may be useful in optoelectronic applications. The presence of methoxy groups can enhance the light absorption characteristics, making such compounds suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have shown that modifications to the molecular structure can significantly affect their optical properties, which is critical for developing efficient materials for electronic applications .
Synthesis of Novel Materials
The unique structure of this compound allows it to serve as a building block for synthesizing novel materials with tailored properties. For instance, its ability to form coordination complexes with metal ions can be exploited in creating new catalysts or sensors. The versatility of the piperazine and benzimidazole groups can lead to innovative materials with applications ranging from catalysis to environmental sensing .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of benzimidazole derivatives, including compounds structurally related to 3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)propan-1-one). The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, researchers synthesized various piperazine-containing benzimidazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that modifications similar to those found in this compound resulted in significant antibacterial activity, particularly against resistant strains.
Case Study 3: Photophysical Applications
A recent investigation into the photophysical characteristics of methoxy-substituted benzimidazoles revealed their potential for use in OLEDs. The study highlighted how structural variations influenced their emission spectra and efficiency, paving the way for optimizing materials for electronic applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Benzimidazole-Piperazine Derivatives with Aromatic Ketones
(a) Compound 11d : (4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone
- Structure : Lacks the propan-1-one chain; instead, a phenyl group is directly attached to the piperazine-linked ketone.
- Molecular Weight: 334 g/mol (vs. higher for the target compound due to the extended propanone chain).
- Key Difference: The absence of the 4-methoxyphenyl-propanone moiety reduces steric bulk and may decrease lipophilicity.
- Activity: Not explicitly stated, but structurally related compounds often exhibit kinase or receptor antagonism .
(b) Compound 103 : (4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)(piperazin-1-yl)methanone
- Structure: Features a piperidine-ethyl-phenyl linker instead of propanone.
Comparison Table :
*Estimated based on structural similarity.
Urea-Linked Analogues with Thiazole-Piperazine Motifs
describes urea derivatives (e.g., compounds 11a–11o) with thiazole and piperazine groups. For example:
- Compound 11l: 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Structure: Urea linker replaces propanone; thiazole ring adds rigidity. Molecular Weight: 496 g/mol (similar to target compound). Activity: Urea derivatives often target kinases or proteases due to hydrogen-bonding capacity .
Substituent Effects on Aromatic Rings
Research Implications
- Drug Design : The target compound’s hybrid structure combines features of bioactive benzimidazoles (e.g., antiparasitic agents) and piperazine-based CNS drugs.
- Synthetic Routes : Likely involves Mannich base reactions or nucleophilic substitution, as seen in and 10 .
- Future Studies : Prioritize assays for kinase inhibition, antiparasitic activity, and ADMET profiling to compare with analogues like 11d and 103 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
